Monopotassium 1-glycerophosphate
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Overview
Description
Monopotassium 1-glycerophosphate, also known as 1,2,3-propanetriol, 1-(dihydrogen phosphate), monopotassium salt, is a chemical compound with the molecular formula C3H8O6P.K. It is a potassium salt of glycerophosphoric acid and is commonly used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Reactants: Glycerol, phosphoric acid, potassium hydroxide
Conditions: Controlled temperature and pH to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Mixing: Glycerol and phosphoric acid are mixed in a reactor.
Neutralization: Potassium hydroxide is added to neutralize the mixture.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different glycerophosphate esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alcohols, amines under acidic or basic conditions.
Major Products:
Oxidation Products: Glycerophosphoric acid derivatives
Reduction Products: Glycerol, phosphoric acid
Substitution Products: Various glycerophosphate esters.
Scientific Research Applications
Monopotassium 1-glycerophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
Monopotassium 1-glycerophosphate acts primarily as a donor of inorganic phosphate. The compound is hydrolyzed in the body to release phosphate ions, which are essential for various biochemical processes. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Monopotassium 1-glycerophosphate can be compared with other similar compounds such as:
Monopotassium phosphate (KH2PO4): Used as a fertilizer and buffering agent, but lacks the glycerol component.
Dipotassium phosphate (K2HPO4): Another phosphate salt with two potassium ions, used in food and pharmaceutical industries.
Tripotassium phosphate (K3PO4): Contains three potassium ions and is used in detergents and as a food additive.
Uniqueness: this compound is unique due to its glycerol backbone, which provides additional functionality and makes it suitable for specific biochemical and industrial applications that other potassium phosphates cannot fulfill .
Properties
CAS No. |
1335-34-8 |
---|---|
Molecular Formula |
C3H8KO6P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
potassium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
InChI Key |
OEZZJHUIYXAWIJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(COP(=O)(O)[O-])O)O.[K+] |
physical_description |
Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |
solubility |
SOL IN ALCOHOL; VERY SOL IN WATER |
Origin of Product |
United States |
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